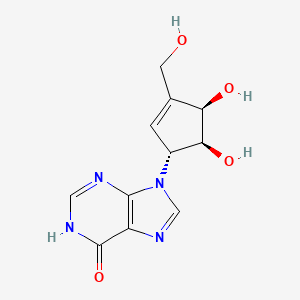

Neplanocin D

Description

Neplanocin D ((-)-3) is a carbocyclic nucleoside originally isolated from Ampullariella regularis fermentation products . Structurally, it features a cyclopentene ring replacing the ribose sugar, with a hydroxylmethyl group at the 4'-position and adenine as the nucleobase (Figure 1). Unlike its more studied analogues (e.g., Neplanocin A), this compound is a metabolite formed via adenosine deaminase (ADA)-mediated deamination of Neplanocin A . Its biological relevance stems from its role in the cytotoxicity of Neplanocin A, as phosphorylated this compound derivatives disrupt nucleotide metabolism .

Properties

CAS No. |

72877-47-5 |

|---|---|

Molecular Formula |

C11H12N4O4 |

Molecular Weight |

264.24 g/mol |

IUPAC Name |

9-[(1R,4R,5S)-4,5-dihydroxy-3-(hydroxymethyl)cyclopent-2-en-1-yl]-1H-purin-6-one |

InChI |

InChI=1S/C11H12N4O4/c16-2-5-1-6(9(18)8(5)17)15-4-14-7-10(15)12-3-13-11(7)19/h1,3-4,6,8-9,16-18H,2H2,(H,12,13,19)/t6-,8-,9+/m1/s1 |

InChI Key |

ZOGIBYIZRGKFQR-VDAHYXPESA-N |

Isomeric SMILES |

C1=C([C@H]([C@H]([C@@H]1N2C=NC3=C2N=CNC3=O)O)O)CO |

Canonical SMILES |

C1=C(C(C(C1N2C=NC3=C2N=CNC3=O)O)O)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of neplanocin D typically involves the use of D-ribose as a starting material. The process includes multiple steps, such as the conversion of carboxylic acid to amine and subsequent cyclization reactions. One notable method involves a 13-step synthesis from D-ribose, which includes the formation of key intermediates through chemoenzymic methods .

Industrial Production Methods

Industrial production of this compound is less documented, but it generally follows similar synthetic routes as laboratory-scale synthesis. The process involves the use of protecting groups and specific reaction conditions to ensure high yield and purity. Advanced purification techniques, such as recrystallization and chromatography, are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Neplanocin D undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its biological activity or to create derivatives for further study.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve halogenating agents and nucleophiles under controlled conditions .

Major Products

The major products formed from these reactions include various neplanocin derivatives, which are studied for their enhanced antiviral and anticancer properties. These derivatives often exhibit improved stability and bioavailability compared to the parent compound .

Scientific Research Applications

Neplanocin D has a wide range of scientific research applications:

Mechanism of Action

Neplanocin D exerts its effects primarily by inhibiting S-adenosylhomocysteine hydrolase, leading to the accumulation of S-adenosylhomocysteine. This inhibition disrupts methylation reactions, affecting the synthesis of nucleic acids and proteins. The compound also targets specific viral enzymes, thereby inhibiting viral replication .

Comparison with Similar Compounds

Mechanistic and Pharmacokinetic Insights

- SAHH Inhibition: Neplanocin A and its 6'-homo/truncated derivatives directly inhibit SAHH, elevating AdoHcy and disrupting methylation-dependent viral replication . In contrast, DzNep’s apoptotic effects are SAHH-independent .

- Metabolic Stability: Removal of the 4'-hydroxymethyl group (Compounds 1/2) or fluorine substitution (2-Fluoroneplanocin A) reduces ADA-mediated deamination, mitigating cytotoxicity .

- Antiviral Specificity: Structural modifications in HNPA and 2-Fluoroneplanocin A enhance targeting of RNA viruses (e.g., parainfluenza, arenaviruses) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.